2-(6-Bromopyridin-3-yl)acetaldehyde
Description
Strategic Importance of Brominated Pyridine (B92270) Scaffolds in Molecular Design
The pyridine ring is a fundamental heterocyclic scaffold found in a vast number of pharmaceuticals and bioactive natural products. sigmaaldrich.com Its presence is often crucial for a molecule's pharmacological activity, influencing properties such as solubility, metabolic stability, and receptor binding. nih.govresearchgate.net The introduction of a bromine atom onto the pyridine core further enhances its utility in molecular design for several key reasons.
Bromine, as a halogen, can significantly modulate the electronic properties of the pyridine ring through its inductive and resonance effects. This can fine-tune the pKa of the pyridine nitrogen, affecting its ability to engage in hydrogen bonding or salt formation, which are critical for drug-receptor interactions. indiamart.com Furthermore, the bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki, Stille, and Heck couplings allow for the straightforward introduction of new carbon-carbon and carbon-heteroatom bonds at the bromine-bearing position. wikipedia.org This synthetic flexibility is paramount in the generation of molecular libraries for drug discovery, enabling the systematic exploration of the chemical space around the pyridine core to optimize for potency and selectivity. Brominated compounds are also explored for their potential in enhancing the efficacy of certain drugs, including anticancer and antimicrobial agents. researchgate.net
Significance of Aldehyde Functionality in Contemporary Chemical Transformations
The aldehyde functional group is one of the most versatile and widely utilized reactive moieties in modern organic synthesis. libretexts.orgorganic-chemistry.org Its electrophilic carbonyl carbon readily undergoes nucleophilic attack, providing a gateway to a vast array of other functional groups and more complex structures. masterorganicchemistry.com The reactivity of the aldehyde group makes it a cornerstone of C-C bond formation, a critical process in the assembly of molecular skeletons.
Key transformations involving aldehydes include:
Oxidation: Aldehydes can be easily oxidized to the corresponding carboxylic acids.
Reduction: They are readily reduced to primary alcohols.
Nucleophilic Addition: Aldehydes react with a wide range of nucleophiles (organometallics, enolates, cyanide, etc.) to form new C-C bonds and secondary alcohols.
Wittig Reaction: The reaction with a phosphonium (B103445) ylide converts the aldehyde into an alkene, a reaction of immense importance for creating carbon-carbon double bonds with high stereocontrol. libretexts.orgbldpharm.comlew.ro
Reductive Amination: Aldehydes can be converted into amines through reaction with ammonia (B1221849) or a primary/secondary amine in the presence of a reducing agent.
Heterocycle Synthesis: The aldehyde group is a key precursor in the synthesis of numerous heterocyclic systems through condensation reactions. nih.gov
This broad spectrum of reactivity makes aldehydes like 2-(6-bromopyridin-3-yl)acetaldehyde highly valuable intermediates, allowing for the elongation of carbon chains and the introduction of diverse functionalities. bldpharm.com
Table 1: Key Reactions of the Aldehyde Functional Group
| Reaction Type | Reagents | Product Functional Group |
| Oxidation | KMnO₄, CrO₃, etc. | Carboxylic Acid |
| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |
| Grignard Reaction | RMgX, then H₃O⁺ | Secondary Alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Reductive Amination | R₂NH, NaBH₃CN | Amine |
| Cyanohydrin Formation | KCN, H⁺ | Cyanohydrin |
Retrosynthetic Analysis and Key Disconnections for this compound in Synthetic Pathways
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections based on the reactivity of its functional groups.
A primary disconnection strategy focuses on the acetaldehyde (B116499) side chain. The C-C bond between the pyridine ring and the adjacent methylene (B1212753) group can be disconnected, suggesting a precursor like a 6-bromopyridin-3-yl methyl halide and a two-carbon synthon. However, a more versatile and common approach involves disconnecting the acetaldehyde moiety at the C-C bond alpha to the carbonyl group. This leads back to a one-carbon extension of a precursor aldehyde, namely 6-bromopyridine-3-carbaldehyde .
This one-carbon homologation can be achieved through several well-established synthetic methods, with the Wittig reaction being a prominent choice. masterorganicchemistry.combldpharm.com The reaction of 6-bromopyridine-3-carbaldehyde with methoxymethylenetriphenylphosphorane (a Wittig reagent) would yield a vinyl ether. Subsequent hydrolysis of this vinyl ether under acidic conditions would furnish the desired target molecule, this compound.
The precursor, 6-bromopyridine-3-carbaldehyde, itself can be envisioned from simpler starting materials. A plausible route, based on patented procedures for similar compounds, involves the oxidation of the corresponding alcohol, (6-bromopyridin-3-yl)methanol. This alcohol can be prepared from the commercially available 2-chloro-5-(chloromethyl)pyridine. A two-step process involving bromination followed by oxidation can yield the required aldehyde. masterorganicchemistry.com
Table 2: Proposed Retrosynthetic Pathway and Intermediates
| Target Molecule | Key Disconnection | Precursor(s) |
| This compound | C-C bond formation (Wittig) | 6-Bromopyridine-3-carbaldehyde |
| 6-Bromopyridine-3-carbaldehyde | Oxidation | (6-Bromopyridin-3-yl)methanol |
| (6-Bromopyridin-3-yl)methanol | Halogen Exchange/Hydrolysis | 2-Bromo-5-(bromomethyl)pyridine |
| 2-Bromo-5-(bromomethyl)pyridine | Bromination | 2-Chloro-5-(chloromethyl)pyridine |
This retrosynthetic pathway highlights how this compound can be constructed from simple, readily available precursors through a sequence of reliable and high-yielding reactions, underscoring its accessibility for use in complex synthetic endeavors.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H6BrNO |
|---|---|
Molecular Weight |
200.03 g/mol |
IUPAC Name |
2-(6-bromopyridin-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H6BrNO/c8-7-2-1-6(3-4-10)5-9-7/h1-2,4-5H,3H2 |
InChI Key |
PJLNITMWYAUGFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC=O)Br |
Origin of Product |
United States |
Synthetic Methodologies for the Preparation of 2 6 Bromopyridin 3 Yl Acetaldehyde
Established Synthetic Routes to the Core Structure
The foundational approaches to constructing the 2-(6-Bromopyridin-3-yl)acetaldehyde molecule often involve the modification of pre-existing pyridine (B92270) rings.
One potential pathway to this compound begins with a 2-chloro-5-methylpyridine (B98176) derivative. The synthesis of 2-chloro-5-methylpyridine itself can be achieved through various methods, including the condensation of propionaldehyde (B47417) and an acrylic ester, followed by amination, halogenation, dehydrohalogenation, and chlorination. google.com
The transformation of a 2-chloro-5-methylpyridine scaffold would conceptually involve a halogen exchange reaction to replace the chloro group with a bromo group, followed by the selective oxidation of the methyl group at the 5-position to the corresponding acetaldehyde (B116499). While the direct oxidation of a methyl group to an aldehyde can be challenging, often proceeding to the carboxylic acid, specific reagents and conditions can be employed to favor the formation of the aldehyde. For instance, the oxidation of methyl groups on pyridine rings to form carboxylic acids is a known industrial process, such as the nitric acid-mediated oxidation of 2-methyl-5-ethylpyridine to nicotinic acid. beilstein-journals.org Achieving the partial oxidation to the aldehyde would require milder and more selective oxidizing agents.
Table 1: Potential Transformation Steps from 2-Chloro-5-methylpyridine
| Step | Transformation | Reagents and Conditions |
| 1 | Bromination | Halogen exchange reaction (e.g., using HBr or a bromide salt) |
| 2 | Oxidation | Selective oxidation of the methyl group to an aldehyde |
The direct introduction of an acetaldehyde or a masked acetaldehyde group onto a pre-functionalized pyridine ring is another key strategy. This can be accomplished by coupling a suitable pyridine derivative with a two-carbon synthon that can be readily converted to an acetaldehyde. One such method involves the use of acetaldehyde acetals as intermediates. google.com For example, a metalated 6-bromopyridine derivative could potentially react with a protected bromoacetaldehyde (B98955), such as bromoacetaldehyde diethyl acetal, followed by deprotection to yield the desired product.
The synthesis of pyridine derivatives themselves is well-established, with methods like the Chichibabin synthesis, which involves the reaction of aldehydes and ammonia (B1221849), being of historical importance. ijpsonline.com More modern methods for creating functionalized pyridines are crucial for providing the necessary starting materials for these acetaldehyde moiety introduction reactions. uiowa.edu
The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com This reaction typically employs a Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group (–CHO). ijpcbs.com While pyridines are generally electron-deficient, the Vilsmeier-Haack reaction can be applied to certain activated pyridine derivatives or under specific conditions to achieve formylation. thieme-connect.dechemrxiv.org
For the synthesis of this compound, a potential route could involve the formylation of a suitable 2-bromopyridine (B144113) precursor at the 5-position to yield 6-bromo-3-pyridinecarboxaldehyde. This aldehyde could then undergo a one-carbon homologation to introduce the additional methylene (B1212753) group, thereby forming the target acetaldehyde.
Table 2: Vilsmeier-Haack Approach Overview
| Step | Description | Key Reagents |
| 1 | Formylation of a 2-bromopyridine derivative | Vilsmeier reagent (DMF/POCl₃) |
| 2 | Homologation of the resulting aldehyde | Reagents for one-carbon chain extension |
Advanced Catalytic and Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry emphasizes the use of catalytic methods and green chemistry principles to improve efficiency, reduce waste, and enhance selectivity.
Transition-metal catalysis has become an indispensable tool for the functionalization of pyridine rings through C-H activation. nih.govresearchgate.net These methods allow for the direct formation of carbon-carbon bonds on the pyridine scaffold, often with high regioselectivity. nih.gov Various metals, including palladium, rhodium, and iron, have been employed to catalyze reactions such as alkylation, alkenylation, and arylation of pyridines. nih.govresearchgate.netmdpi.com
In the context of synthesizing this compound, a metal-catalyzed cross-coupling reaction could be envisioned. For instance, a Suzuki or Negishi coupling of a dihalopyridine (e.g., 2-bromo-5-iodopyridine) with a suitable organometallic reagent containing a protected acetaldehyde moiety could selectively form the desired carbon-carbon bond at the 5-position. The development of new ligands and catalytic systems continues to expand the scope and applicability of these transformations. mdpi.com
Microwave-assisted synthesis has emerged as a key green chemistry technique that can significantly accelerate reaction rates, improve yields, and enhance product purity. beilstein-journals.org The application of microwave irradiation in the synthesis of heterocyclic compounds, including pyridines and pyrimidines, is well-documented. nih.govmdpi.com These protocols often lead to shorter reaction times, sometimes reducing them from hours to minutes, and can enable reactions that are inefficient under conventional heating. beilstein-journals.org
Exploration of Chemical Reactivity and Reaction Mechanisms of 2 6 Bromopyridin 3 Yl Acetaldehyde
Reactivity of the Aldehyde Moiety in Complex Organic Systems
The aldehyde group is a cornerstone of organic chemistry, known for its susceptibility to a wide array of chemical transformations. In the context of 2-(6-Bromopyridin-3-yl)acetaldehyde, this reactivity is harnessed to construct more complex molecular architectures.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. masterorganicchemistry.comlibretexts.org The partial positive charge on the carbonyl carbon makes it an electrophilic target for various nucleophiles. libretexts.org This process leads to the formation of a tetrahedral intermediate by changing the hybridization of the carbonyl carbon from sp² to sp³. masterorganicchemistry.comlibretexts.org
Hemiacetal/Acetal Formation: In the presence of alcohols, this compound can reversibly form a hemiacetal. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. libretexts.orgopenochem.org The reaction can proceed further with the addition of a second equivalent of the alcohol to yield a more stable acetal, with the concomitant elimination of a water molecule. masterorganicchemistry.comlibretexts.org The formation of cyclic hemiacetals and acetals is also possible if a diol is used or if the molecule contains a suitably positioned hydroxyl group. masterorganicchemistry.comlibretexts.org
Imine Synthesis: The reaction of this compound with primary or secondary amines can lead to the formation of imines (or enamines with secondary amines). organic-chemistry.orglibretexts.org This condensation reaction is often catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration. nih.gov Imines are valuable intermediates in their own right, serving as precursors for the synthesis of various nitrogen-containing compounds. organic-chemistry.org
| Nucleophilic Addition Reaction | Reactant | Product Type | Key Conditions |
| Hemiacetal Formation | Alcohol (1 eq.) | Hemiacetal | Acid or base catalysis masterorganicchemistry.comyoutube.com |
| Acetal Formation | Alcohol (2 eq. or excess) | Acetal | Acid catalysis, removal of water libretexts.org |
| Imine Synthesis | Primary Amine | Imine | Acid or base catalysis, often with dehydration organic-chemistry.orgrsc.org |
Selective Oxidation Pathways to Carboxylic Acids
The aldehyde group of this compound can be readily oxidized to the corresponding carboxylic acid, 2-(6-bromopyridin-3-yl)acetic acid. lab-chemicals.comlumenlearning.com A variety of oxidizing agents can accomplish this transformation, with common laboratory reagents including potassium dichromate(VI) in acidic solution. libretexts.org The reaction typically proceeds via an intermediate aldehyde hydrate. nih.gov This oxidation is a crucial step in the synthesis of various derivatives, as carboxylic acids are versatile functional groups that can undergo further reactions such as esterification and amidation. organic-chemistry.org
Condensation Reactions
Condensation reactions are a powerful tool for carbon-carbon bond formation, and the aldehyde functionality of this compound makes it a suitable substrate for such transformations.
Aldol (B89426) Condensation: In the presence of a base, this compound can undergo a self-condensation reaction, or a crossed aldol condensation with another enolizable carbonyl compound. iitk.ac.inmasterorganicchemistry.com This reaction involves the formation of an enolate which then acts as a nucleophile, attacking the carbonyl carbon of another aldehyde molecule to form a β-hydroxy aldehyde. iitk.ac.in Subsequent dehydration can lead to the formation of an α,β-unsaturated aldehyde. masterorganicchemistry.com
Knoevenagel Condensation: This is a modification of the aldol condensation where the aldehyde reacts with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). wikipedia.org This reaction is typically catalyzed by a weak base, such as an amine. wikipedia.org The product is an α,β-unsaturated compound, formed after dehydration of the initial addition product. wikipedia.org
| Condensation Reaction | Reactant/Conditions | Intermediate/Product Feature |
| Aldol Condensation | Base catalyst masterorganicchemistry.com | β-hydroxy aldehyde iitk.ac.in |
| Knoevenagel Condensation | Active methylene compound, weak base catalyst wikipedia.org | α,β-unsaturated product wikipedia.org |
Reductive Amination Strategies for Amine Synthesis
Reductive amination provides a direct route to synthesize amines from aldehydes. libretexts.orglibretexts.org This one-pot reaction involves the initial formation of an imine from this compound and an amine (such as ammonia (B1221849) or a primary or secondary amine), which is then reduced in situ to the corresponding amine. libretexts.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation. libretexts.orgorganic-chemistry.org This method is highly versatile for the preparation of primary, secondary, and tertiary amines. organic-chemistry.org
Derivatization Reactions for Analytical Quantification in Research
For analytical purposes, such as quantification by high-performance liquid chromatography (HPLC), aldehydes are often derivatized to improve their detection. hitachi-hightech.comresearchgate.net A common derivatizing agent is 2,4-dinitrophenylhydrazine (B122626) (DNPH). nih.govnih.govresearchgate.net The reaction between this compound and DNPH forms a stable, colored 2,4-dinitrophenylhydrazone derivative. nih.gov This derivative can be readily quantified by HPLC with UV detection. hitachi-hightech.comnih.gov It is important to note that the resulting hydrazone can exist as E- and Z-isomers, which may require specific analytical considerations. nih.gov
Reactivity of the 6-Bromopyridin-3-yl Moiety
The 6-bromopyridin-3-yl group imparts another layer of reactivity to the molecule, primarily centered around the carbon-bromine bond and the pyridine (B92270) ring itself. The bromine atom can be displaced or participate in cross-coupling reactions, while the pyridine ring can undergo substitution reactions. Research on related compounds like (6-Bromopyridin-3-yl)methanol and 2,6-dibromopyridine (B144722) highlights the synthetic utility of this moiety. chemimpex.comgeorgiasouthern.edu For instance, the bromine atom on the pyridine ring can be substituted by various nucleophiles. researchgate.net Additionally, the pyridine nitrogen can act as a ligand for metal catalysts, influencing the reactivity of the molecule. nih.govresearchgate.net
Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine Ring
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This deficiency is enhanced by the electron-withdrawing nature of the acetaldehyde (B116499) substituent. Consequently, the ring is activated towards nucleophilic aromatic substitution (SNAr), particularly at positions ortho (2 and 6) and para (4) to the ring nitrogen. In this compound, the bromine atom is located at the C-6 position, an activated site.
The SNAr mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. This intermediate is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom of the pyridine ring. In the subsequent step, the leaving group, the bromide ion, is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The presence of the electron-withdrawing acetaldehyde group at the C-3 position further stabilizes the Meisenheimer intermediate, thereby facilitating the substitution reaction. A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed in this transformation, allowing for the introduction of diverse functional groups onto the pyridine scaffold.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)
The carbon-bromine bond in this compound serves as an excellent anchor point for palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Reaction
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organic halide. tcichemicals.com In this context, this compound acts as the organic halide partner. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron species. nih.govtcichemicals.com The catalytic cycle involves three key steps: oxidative addition of the bromopyridine to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. nih.gov Nickel catalysts have also been employed, sometimes showing greater efficiency for challenging substrates like heteroaryl chlorides. tcichemicals.comnih.gov The reaction is tolerant of many functional groups and can be carried out under mild conditions. nih.gov
Interactive Table: Typical Components for Suzuki-Miyaura Reaction
| Component | Examples | Purpose | Citations |
|---|---|---|---|
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, [NiCl(o-tol)(dppf)], Palladacycles | Facilitates the coupling reaction | nih.govnih.govresearchgate.net |
| Ligand | Phosphines (e.g., PPh₃), N-Heterocyclic Carbenes (NHCs) | Stabilizes and activates the metal catalyst | tcichemicals.comtcichemicals.com |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃, Et₃N | Activates the organoboron reagent | nih.govtcichemicals.com |
| Boron Reagent | Arylboronic acids, Vinylboronic acids, Organotrifluoroborates | Source of the new carbon fragment | nih.govtcichemicals.com |
| Solvent | Toluene, DMF, Water | Reaction medium | nih.govtcichemicals.com |
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.orgmdpi.com This palladium-catalyzed reaction involves the arylation or vinylation of an olefin. mdpi.com For this compound, the reaction would couple the pyridyl group to an alkene partner. The generally accepted mechanism includes the oxidative addition of the bromopyridine to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond. nih.gov A subsequent β-hydride elimination step forms the product and a palladium-hydride species, which is then reductively eliminated by a base to regenerate the catalyst. nih.govlibretexts.org The Heck reaction is known for its high trans selectivity in product formation. organic-chemistry.org
Interactive Table: Typical Components for Heck Reaction
| Component | Examples | Purpose | Citations |
|---|---|---|---|
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Palladacycles | Facilitates the coupling reaction | organic-chemistry.orgnih.gov |
| Ligand | PPh₃, P(o-tol)₃, N-Heterocyclic Carbenes (NHCs) | Stabilizes and activates the metal catalyst | organic-chemistry.orgyoutube.com |
| Base | Et₃N, NaOAc, K₂CO₃ | Regenerates the Pd(0) catalyst | libretexts.orgyoutube.com |
| Alkene Partner | Acrylates, Styrenes, n-Butyl acrylate | The unsaturated coupling partner | organic-chemistry.orgmdpi.com |
| Solvent | DMF, Acetonitrile, Toluene | Reaction medium | nih.gov |
Sonogashira Reaction
The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a highly effective method for synthesizing arylalkynes and conjugated enynes. libretexts.org It typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst, along with a base such as an amine. wikipedia.orglibretexts.org The reaction with this compound would lead to the formation of a 6-alkynyl-3-(acetaldehyde)pyridine derivative. While copper co-catalysts are common, copper-free versions have been developed to avoid issues like alkyne homocoupling. nih.gov The reaction can often be performed under mild, room-temperature conditions. wikipedia.org
Interactive Table: Typical Components for Sonogashira Reaction
| Component | Examples | Purpose | Citations |
|---|---|---|---|
| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂, Pd₂(dba)₃ | Facilitates the main catalytic cycle | nih.govscirp.orgscirp.org |
| Cu Co-catalyst | CuI | Co-catalyst for the copper cycle | wikipedia.orgscirp.orgscirp.org |
| Ligand | PPh₃, Di-tert-butylneopentylphosphine (DTBNpP) | Stabilizes and activates the palladium catalyst | nih.govscirp.orgscirp.org |
| Base | Et₃N, Pyrrolidine, TMP (2,2,6,6-Tetramethylpiperidine) | Base and often the solvent | nih.govscirp.orgscirp.org |
| Alkyne Partner | Phenylacetylene, Terminal alkyl alkynes | Source of the alkynyl group | nih.govscirp.orgscirp.org |
| Solvent | DMF, DMSO, Acetonitrile | Reaction medium | nih.govscirp.orgscirp.org |
Participation in Radical-Mediated Transformations
There is currently a lack of specific research findings in the provided search results concerning the participation of this compound in radical-mediated transformations. While aryl bromides can undergo radical reactions, the specific pathways and outcomes for this particular compound have not been detailed.
Mechanistic Insights into Key Chemical Transformations
Understanding the detailed mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and controlling product formation.
Detailed Reaction Pathways and Intermediate Characterization
The key chemical transformations of this compound are dominated by the catalytic cycles of metal-catalyzed cross-coupling reactions.
Oxidative Addition Intermediate: In all three cross-coupling reactions (Suzuki, Heck, Sonogashira), the first step is the oxidative addition of the C-Br bond of the bromopyridine to the low-valent metal center (typically Pd(0)). nih.govnih.gov This forms a square planar Pd(II) intermediate, [L₂Pd(Ar)Br], where 'Ar' is the 2-(acetaldehyde)pyridin-3-yl group and 'L' is a ligand. This step is often rate-determining.
Transmetalation (Suzuki): In the Suzuki-Miyaura reaction, the organoboron compound, activated by a base, transfers its organic group to the palladium center, displacing the bromide. This forms a new organopalladium(II) intermediate, [L₂Pd(Ar)(R)], and releases the boron-containing byproduct. nih.gov
Migratory Insertion (Heck): In the Heck reaction, the alkene coordinates to the Pd(II) center, followed by insertion of the alkene into the Pd-Aryl bond. nih.gov This creates a new, more complex organopalladium intermediate.
Alkyne Coupling (Sonogashira): The Sonogashira mechanism involves two interconnected cycles. wikipedia.org In the palladium cycle, oxidative addition occurs as described. In the parallel copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide. This species then undergoes transmetalation with the Pd(II) intermediate to form an alkynyl-aryl-palladium(II) complex. wikipedia.org
Reductive Elimination: This is the final step in the Suzuki and Sonogashira catalytic cycles. The two organic groups (aryl and the newly coupled group) on the palladium(II) center are eliminated to form the final C-C coupled product, regenerating the Pd(0) catalyst which can then re-enter the cycle. nih.gov
β-Hydride Elimination (Heck): Following migratory insertion in the Heck reaction, a hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated and transferred to the palladium center, forming the alkene product and a hydrido-palladium(II) complex (L₂Pd(H)Br). nih.govlibretexts.org The catalyst is then regenerated by reaction with a base. libretexts.org
Characterization of these intermediates is often challenging due to their transient nature. However, techniques such as ³¹P NMR spectroscopy can be used to observe catalyst speciation during a reaction. nih.gov In some cases, stable complexes analogous to the proposed intermediates have been synthesized and characterized to provide insight into the catalytic cycle. nih.gov
Role of Catalysis in Directing Chemo- and Regioselectivity
The choice of catalyst and ligands is paramount in controlling the outcome of reactions involving multifunctional molecules like this compound.
Chemoselectivity: The primary challenge with this substrate is achieving selective reaction at the C-Br bond without undesired reactions at the acetaldehyde moiety. The aldehyde group could potentially coordinate to the metal catalyst or undergo side reactions under the basic conditions often employed. The design of the catalyst, particularly the steric and electronic properties of the ligands, is crucial. Bulky, electron-donating ligands on the palladium or nickel center can favor the oxidative addition at the C-Br bond while sterically hindering interaction with the aldehyde's carbonyl oxygen. nih.gov This ensures that the cross-coupling occurs specifically at the intended site.
Regioselectivity: In the context of the Heck reaction, regioselectivity refers to the orientation of the addition across the double bond of the alkene partner. While this is determined by the alkene's substitution pattern, the catalyst can influence the outcome. For many systems, the reaction proceeds with high regioselectivity, leading to the formation of a single major product isomer. youtube.com The reaction is noted for producing the trans substituted alkene as the major product. organic-chemistry.org For the Suzuki and Sonogashira reactions, the coupling occurs specifically at the site of the bromine atom, so regioselectivity with respect to the pyridine ring is inherently controlled by the starting material.
Applications As a Pivotal Synthetic Intermediate in Heterocyclic and Complex Molecule Synthesis
Construction of Diverse Pyridine-Containing Heterocyclic Scaffolds
The presence of both the pyridine (B92270) nitrogen and the acetaldehyde (B116499) side chain enables 2-(6-Bromopyridin-3-yl)acetaldehyde to be a precursor for a variety of fused and substituted pyridine-based heterocycles. The aldehyde can participate in condensations and cyclizations, while the pyridine ring can be part of further annulation reactions.
Indolizine (B1195054), a fused heterocyclic system containing a nitrogen atom shared by a pyridine and a pyrrole (B145914) ring, is a prominent scaffold in biologically active molecules. nih.gov The synthesis of functionalized indolizine derivatives can be achieved through various strategies, often involving derivatives of 2-alkylpyridines. One common method is the [3+2] annulation of 2-alkylpyridines with suitable partners. nih.gov
While direct examples using this compound are not extensively detailed, the analogous reactivity of 2-(pyridin-2-yl)acetate derivatives provides a clear blueprint for its potential application. For instance, a copper/iodine-mediated oxidative cross-coupling and cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins offers a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org This reaction proceeds efficiently and tolerates a range of functional groups. organic-chemistry.org Another powerful, metal-free approach involves a domino Michael/SN2/aromatization annulation reaction between 2-pyridylacetates and bromonitroolefins, which produces functionalized indolizines in moderate to excellent yields. nih.gov
These established methods highlight the potential of this compound to act as a precursor for novel bromo-substituted indolizine derivatives, which could be further modified via cross-coupling reactions at the bromine site.
| Reaction Type | Reactants | Key Features | Potential Product from this compound |
| Copper/Iodine-Mediated Oxidative Cyclization | 2-(Pyridin-2-yl)acetate derivative + Olefin | Straightforward access to 1,3-di- and 1,2,3-trisubstituted indolizines. organic-chemistry.org | Bromo-substituted indolizine derivative |
| Metal-Free Domino Annulation | 2-Pyridylacetate + Bromonitroolefin | Cascade Michael/SN2/aromatization; moderate to excellent yields. nih.gov | Functionalized bromo-substituted indolizine |
| Tschitschibabin Reaction | Pyridine + α-halocarbonyl compound | Classic method for indolizine synthesis. | Bromo-substituted indolizine |
Pyrimidines and dihydropyridines are fundamental heterocyclic motifs in a vast number of biologically active compounds. The aldehyde functionality in this compound makes it a suitable candidate for inclusion in classical condensation reactions to form these rings. For example, the Biginelli reaction, a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, is a cornerstone of dihydropyrimidine (B8664642) synthesis. nih.gov By employing this compound in this reaction, novel dihydropyrimidines bearing the 6-bromopyridin-3-yl moiety could be readily accessed.
Similarly, the Hantzsch dihydropyridine (B1217469) synthesis, which involves the condensation of an aldehyde with two equivalents of a β-ketoester and an ammonia (B1221849) source, could incorporate the title compound to yield correspondingly substituted dihydropyridines. These structures are valuable in their own right and as precursors to substituted pyridines via subsequent oxidation.
Thienopyridines, which are fused thiophene (B33073) and pyridine rings, are a class of heterocycles with significant pharmaceutical importance, notably as anticoagulant agents. nih.gov The synthesis of thienopyridines generally follows two main strategies: constructing the thiophene ring onto a pre-existing pyridine derivative or, conversely, forming the pyridine ring onto a thiophene core. nih.gov
Starting from this compound, a plausible route to a thieno[2,3-c]pyridine (B153571) derivative would involve the Gewald reaction. This would entail an initial Knoevenagel condensation of the aldehyde with an active methylene (B1212753) nitrile (e.g., malononitrile) in the presence of elemental sulfur and a base. The resulting intermediate could then undergo cyclization and aromatization to furnish a substituted aminothienopyridine. The bromine atom on the pyridine ring would remain as a handle for further functionalization.
The reactivity of the pyridine and aldehyde moieties can be harnessed to create more complex, three-dimensional ring systems. Cycloaddition reactions are a particularly atom-economical strategy for building such scaffolds. diva-portal.org For instance, a [4+2] cycloaddition (Diels-Alder reaction) could be envisioned where a diene is generated from the this compound scaffold to react with a dienophile, leading to bridged heterocyclic systems. diva-portal.org
Intramolecular cyclization strategies also offer a pathway to fused heterocycles. Following derivatization of the aldehyde group to a suitable chain, intramolecular reactions such as Friedel-Crafts-type cyclizations or palladium-catalyzed C-H activation could be employed to form a new ring fused to the parent pyridine system. The bromo-substituent provides a site for introducing complexity, for example, through Sonogashira or Suzuki coupling, followed by an intramolecular cyclization of the newly introduced group onto another position of the heterocyclic core.
Role in Multicomponent Reactions (MCRs) for Chemical Space Exploration and Scaffold Diversity
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates the majority of the atoms from the starting materials, are powerful tools for generating molecular diversity. nih.gov Aldehydes are classic components in a multitude of MCRs, and this compound is well-suited to participate in these transformations.
Its use in MCRs allows for the rapid assembly of complex molecules incorporating the bromopyridine motif. nih.govnih.gov This approach is highly efficient for exploring chemical space and creating libraries of novel compounds for screening purposes.
| Multicomponent Reaction | Components | Resulting Scaffold | Potential Role of this compound |
| Biginelli Reaction | Aldehyde, β-Ketoester, Urea/Thiourea | Dihydropyrimidine | Serves as the aldehyde component. nih.gov |
| Hantzsch Synthesis | Aldehyde, 2x β-Ketoester, Ammonia | Dihydropyridine | Serves as the aldehyde component. |
| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | Serves as the aldehyde component. |
| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | Serves as the aldehyde component. |
Advanced Derivatization Strategies for Novel Chemical Entities
The aldehyde functional group is one of the most versatile in organic chemistry, and its presence in this compound allows for numerous derivatization strategies to create novel chemical entities. These transformations can be used to alter the molecule's properties or to prepare it for subsequent synthetic steps. nih.gov
Key derivatization reactions include:
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 2-(6-Bromopyridin-3-yl)acetic acid. This introduces a new functional group that can participate in amide or ester bond formation.
Reduction: Reduction of the aldehyde yields the primary alcohol, 2-(6-Bromopyridin-3-yl)ethanol. This alcohol can be used in etherification or esterification reactions.
Reductive Amination: Reaction with an amine in the presence of a reducing agent provides a secondary or tertiary amine, expanding the structural diversity.
Wittig and Related Olefinations: Reaction with phosphorus ylides (Wittig reaction) or phosphonate (B1237965) carbanions (Horner-Wadsworth-Emmons reaction) converts the aldehyde into an alkene with controlled geometry.
Condensation Reactions: The aldehyde can condense with a variety of nucleophiles, such as hydrazines to form hydrazones or hydroxylamines to form oximes. researchgate.net These derivatives can be stable final products or intermediates for further reactions like the Beckmann rearrangement.
Contributions to the Synthesis of Molecules with Advanced Functions (e.g., precursors for novel materials or polymers)
The chemical architecture of this compound, featuring a reactive aldehyde group and a versatile bromopyridine core, positions it as a significant precursor in the development of novel materials and polymers with advanced functions. The strategic placement of the bromo-substituent and the acetaldehyde moiety allows for a range of chemical transformations, paving the way for the synthesis of complex macromolecules with tailored electronic, optical, and structural properties. These materials are at the forefront of research in areas such as organic electronics and smart materials.
The primary routes to advanced materials leveraging this compound involve two key reactive sites: the bromine atom and the acetaldehyde functional group. The bromine atom is an excellent leaving group in various cross-coupling reactions, which are fundamental to the construction of conjugated polymer backbones. The acetaldehyde group, on the other hand, can participate in a multitude of condensation and cyclization reactions to build new heterocyclic systems or can be chemically modified to introduce other functionalities suitable for polymerization.
Potential Polymerization and Material Synthesis Pathways
The dual reactivity of this compound allows for its incorporation into polymeric structures through several synthetic strategies. These strategies can be broadly categorized based on which functional group is primarily utilized for the polymerization or material synthesis.
| Reactive Site Utilized | Synthetic Strategy | Potential Material/Polymer Class | Potential Advanced Function |
| Bromine Atom | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) | Conjugated polymers, Metal-organic frameworks (MOFs) | Organic light-emitting diodes (OLEDs), Organic photovoltaics (OPVs), Sensors |
| Acetaldehyde Group | Condensation reactions (e.g., with amines, active methylene compounds) | Polyimines (Schiff bases), Polyvinyls, Heterocyclic polymers | Chemsensors, Stimuli-responsive materials, Catalysis |
| Both Functional Groups | Sequential or one-pot multi-component reactions | Complex heterocyclic polymers, Functionalized conjugated systems | Multifunctional materials, Drug delivery systems, Advanced coatings |
Table 1: Potential Polymerization and Material Synthesis Strategies Utilizing this compound
Detailed Research Findings on Related Structures
While direct research on the application of this compound in materials science is emerging, studies on analogous bromopyridine and heteroaromatic aldehyde derivatives provide strong evidence for its potential.
Role of the Bromopyridine Moiety in Conjugated Polymers:
The synthesis of π-conjugated polymers often relies on the palladium-catalyzed cross-coupling of haloaromatic compounds. Bromopyridine derivatives are particularly valuable in this context. For instance, research has demonstrated the synthesis of poly(thienylene phenylene) with bromoaryl groups on its side chains via Migita–Kosugi–Stille coupling polycondensation. This highlights the utility of the bromo-group in building complex polymer architectures without the need for protecting groups. The incorporation of the electron-deficient pyridine ring into a conjugated polymer backbone is known to influence the material's electronic properties, such as electron affinity and charge transport characteristics, which are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Transformations of the Acetaldehyde Group for Functional Materials:
The acetaldehyde group is a versatile handle for a variety of chemical transformations that can lead to the formation of functional materials. Condensation reactions are a primary pathway for leveraging this functionality. For example, aldehydes readily react with amines to form imines (Schiff bases), which can be polymerized to create polyimines. These polymers can exhibit interesting properties such as chemosensitivity and can act as ligands for metal catalysts.
Furthermore, the acetaldehyde moiety can participate in cyclization reactions to form new heterocyclic rings. For example, the Hantzsch pyridine synthesis involves the reaction of an aldehyde, a β-ketoester, and ammonia to form a dihydropyridine, which can be oxidized to the corresponding pyridine. While this is a classic organic reaction, the principles can be applied in polymer chemistry to create pyridine-containing polymers from aldehyde-functionalized monomers.
Synergistic Reactivity for Complex Architectures:
The true potential of this compound lies in the synergistic use of both its functional groups. A plausible synthetic route could involve the initial modification of the acetaldehyde group, for instance, through a Knoevenagel condensation with an active methylene compound to introduce a new functional group or a polymerizable unit. The resulting intermediate, still retaining the bromopyridine moiety, could then undergo a palladium-catalyzed polymerization. This sequential approach allows for the creation of highly functionalized and complex polymer structures that are difficult to access through other means.
Computational and Theoretical Investigations of 2 6 Bromopyridin 3 Yl Acetaldehyde
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors
There are currently no published DFT studies that specifically detail the electronic structure and reactivity descriptors for 2-(6-Bromopyridin-3-yl)acetaldehyde. Such studies are crucial for understanding a molecule's stability, reactivity, and potential interaction sites. Typically, this would involve calculating properties such as:
Molecular Orbital Energies: Including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to determine the molecule's electronic band gap and its susceptibility to nucleophilic or electrophilic attack.
Electron Density and Electrostatic Potential Maps: To visualize the distribution of charge and identify electron-rich and electron-deficient regions.
Without dedicated DFT calculations, these fundamental electronic properties of this compound remain uncharacterized.
Elucidation of Reaction Mechanisms and Transition State Modeling via Computational Methods
The elucidation of reaction mechanisms involving this compound through computational methods is another area where specific research is lacking. Computational modeling is a powerful tool for mapping out the potential energy surfaces of chemical reactions, identifying intermediates, and calculating the energy barriers associated with transition states. This information is invaluable for predicting reaction outcomes, optimizing reaction conditions, and understanding the underlying mechanistic pathways. For this compound, this could involve studying its behavior in common organic reactions such as aldol (B89426) condensations, oxidations, or reductions. However, no such computational investigations have been reported.
Prediction of Spectroscopic Parameters and Conformational Preferences through Quantum Chemical Calculations
Quantum chemical calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures. For this compound, this would entail:
Vibrational Frequencies: Calculation of infrared (IR) and Raman spectra to assign vibrational modes to specific molecular motions.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Prediction of ¹H and ¹³C NMR spectra to aid in structural elucidation.
Conformational Analysis: Determining the relative energies of different conformers to identify the most stable three-dimensional structure of the molecule.
Currently, no such predictive data from quantum chemical calculations for this compound has been published, leaving a gap in the full characterization of this compound.
Advanced Characterization Techniques for Research on 2 6 Bromopyridin 3 Yl Acetaldehyde and Its Derivatives
High-Resolution Mass Spectrometry for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental formula of a compound with high accuracy. Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision is critical for distinguishing between compounds that may have the same nominal mass but different elemental compositions (isobars).
For 2-(6-Bromopyridin-3-yl)acetaldehyde, the molecular formula is C7H6BrNO. The presence of bromine is a key isotopic signature, as it naturally occurs as a mixture of two stable isotopes, ⁷⁹Br (~50.69%) and ⁸¹Br (~49.31%), which are nearly equal in abundance. This results in a characteristic pair of peaks (M+ and M+2) in the mass spectrum, separated by approximately 2 Da, with a nearly 1:1 intensity ratio.
HRMS analysis would involve ionizing the molecule (e.g., via electrospray ionization - ESI) and measuring the exact mass of the resulting molecular ion [M+H]⁺. This experimentally determined mass is then compared to the calculated theoretical mass for the proposed formula. A match within a very small tolerance (typically < 5 ppm) provides strong evidence for the correct elemental composition.
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Isotope | Calculated Mass (Da) |
| [C₇H₆⁷⁹BrNO + H]⁺ | ⁷⁹Br | 199.9760 |
| [C₇H₆⁸¹BrNO + H]⁺ | ⁸¹Br | 201.9740 |
This table presents the calculated exact masses for the protonated molecular ions containing the two major bromine isotopes. An experimental HRMS measurement confirming these masses would validate the molecular formula of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule in solution. It provides information about the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).
For this compound, NMR analysis would confirm the specific arrangement of the bromo, pyridinyl, and acetaldehyde (B116499) moieties.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aldehyde proton, the methylene (B1212753) protons, and the three aromatic protons on the pyridine (B92270) ring.
Aldehyde Proton (CHO): This proton would appear as a triplet at a significantly downfield chemical shift (typically δ 9-10 ppm) due to the deshielding effect of the carbonyl group. It would be split into a triplet by the adjacent methylene protons. youtube.com
Methylene Protons (CH₂): These protons, situated between the aromatic ring and the carbonyl group, would likely appear as a doublet (δ 3.5-4.5 ppm), coupled to the single aldehyde proton.
Pyridine Protons: The three protons on the pyridine ring would appear in the aromatic region (δ 7.0-8.5 ppm). Their specific shifts and coupling patterns (doublets and doublets of doublets) would confirm the 3,6-disubstitution pattern. For instance, the proton at C2 would likely be the most downfield, appearing as a singlet or a narrow doublet. The proton at C4 would be a doublet of doublets, coupled to the protons at C2 and C5, while the proton at C5 would appear as a doublet, coupled to the proton at C4.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon environments in the molecule.
Carbonyl Carbon (C=O): The aldehyde carbon would be the most downfield signal, typically appearing around δ 190-200 ppm. docbrown.info
Pyridine Carbons: The five carbons of the pyridine ring would produce distinct signals in the aromatic region (δ 120-155 ppm). The carbon bearing the bromine atom (C6) would be significantly influenced by the halogen.
Methylene Carbon (CH₂): The signal for the methylene carbon would be found in the aliphatic region, typically around δ 40-50 ppm.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Predicted Shift (δ, ppm) | Multiplicity | Carbon Atom | Predicted Shift (δ, ppm) |
| 9.7 - 9.8 | Triplet (t) | C=O | 198 - 202 |
| 8.3 - 8.5 | Doublet (d) | C2 | 150 - 152 |
| 7.6 - 7.8 | Doublet of Doublets (dd) | C4 | 140 - 142 |
| 7.3 - 7.5 | Doublet (d) | C5 | 128 - 130 |
| 3.8 - 4.0 | Doublet (d) | CH₂ | 45 - 50 |
| C3 | 135 - 137 | ||
| C6 | 142 - 145 |
Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like bromopyridines and substituted acetaldehydes. docbrown.infochemicalbook.com
X-ray Diffraction Analysis of Crystalline Derivatives and Intermediates
X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule, providing precise data on bond lengths, bond angles, and intermolecular interactions. However, many low molecular weight aldehydes, including potentially this compound, are liquids or low-melting solids at room temperature and can be difficult to crystallize.
To overcome this limitation, researchers often prepare solid, crystalline derivatives. Common derivatives for aldehydes include hydrazones, oximes, or semicarbazones. These derivatives are typically stable, highly crystalline materials suitable for single-crystal XRD analysis. The structural information obtained from the derivative allows for the unambiguous confirmation of the core skeleton of the parent aldehyde.
Alternatively, crystalline intermediates used in the synthesis of this compound can be analyzed. For example, if (6-bromo-pyridin-3-yl)-methanol is a crystalline precursor, its structure can be confirmed by XRD, lending confidence to the structure of the subsequent product after oxidation. chemicalbook.com
The analysis provides a wealth of structural data, as illustrated in the hypothetical table below for a derivative. This information is crucial for understanding the molecule's conformation and packing in the solid state.
Table 3: Illustrative Single-Crystal X-ray Diffraction Data for a Hypothetical Derivative
| Parameter | Value | Parameter | Value |
| Crystal System | Monoclinic | C-Br Bond Length | 1.88 - 1.92 Å |
| Space Group | P2₁/c | C=N Bond Length | 1.27 - 1.30 Å |
| a (Å) | 8.123 | C-N-N Bond Angle | 115 - 120° |
| b (Å) | 15.456 | Pyridine Ring Planarity | < 0.01 Å deviation |
| c (Å) | 9.789 | ||
| β (°) | 105.45 |
This table provides examples of the types of precise geometric parameters obtained from an X-ray diffraction experiment on a suitable crystalline solid. nih.govresearchgate.net
Emerging Research Frontiers and Future Prospects of 2 6 Bromopyridin 3 Yl Acetaldehyde Chemistry
Development of Asymmetric Transformations Utilizing the Aldehyde Functionality
The aldehyde group in 2-(6-Bromopyridin-3-yl)acetaldehyde presents a key site for stereoselective modifications, opening avenues for the synthesis of chiral molecules. The development of asymmetric transformations targeting this functionality is a significant area of research, as the introduction of chirality is often crucial for biological activity in drug discovery.
Current research in asymmetric synthesis provides a framework for potential applications with this compound. For instance, methodologies such as organocatalytic asymmetric α-functionalization of aldehydes could be employed to introduce various substituents at the carbon adjacent to the aldehyde, creating a new stereocenter. Furthermore, asymmetric reduction of the aldehyde to a chiral alcohol or its conversion to chiral amines via asymmetric reductive amination are plausible and highly valuable transformations.
While specific studies on asymmetric transformations of this compound are not extensively documented, the broader field of chiral synthesis involving similar pyridine-containing aldehydes offers valuable insights. For example, the asymmetric reduction of 2,6-diacylpyridines and the asymmetric allylboration of 2,6-pyridinedicarboxaldehyde (B58191) have been shown to produce chiral diols and bis-homoallylic alcohols with high enantiomeric and diastereomeric purity. nih.gov These approaches could potentially be adapted for the monosubstituted this compound. The use of chiral γ-aryloxybutenolides as "chiral aldehyde" equivalents in cycloadditions and Michael reactions also showcases the potential for developing analogous chiral building blocks from this bromo-substituted pyridine (B92270) acetaldehyde (B116499). nih.gov
Future research in this area will likely focus on the design and application of novel chiral catalysts and reagents that can effectively control the stereochemical outcome of reactions involving the aldehyde group of this compound. The successful development of such methods would significantly enhance its utility as a precursor for enantiomerically pure, biologically active compounds.
Application in Flow Chemistry and Continuous Synthesis Methodologies
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, higher yields, and greater scalability. beilstein-journals.orgnih.gov The application of flow chemistry to the synthesis and derivatization of this compound represents a promising frontier for its industrial-scale production and utilization.
Microreactor technology, a key component of flow chemistry, allows for precise control over reaction parameters such as temperature, pressure, and residence time. nih.govthieme-connect.com This level of control is particularly beneficial for handling reactive intermediates and exothermic reactions, which can be challenging in large-scale batch processes. beilstein-journals.org For the synthesis of this compound and its derivatives, flow chemistry could enable hazardous reagents to be generated and consumed in situ, minimizing risks. nih.gov
The use of packed-bed microreactors with solid-supported catalysts or reagents can further enhance the efficiency and sustainability of synthetic processes by simplifying product purification and enabling catalyst recycling. mdpi.com For instance, continuous flow hydrogenation or oxidation reactions involving the aldehyde functionality, or palladium-catalyzed cross-coupling reactions at the bromo-position, could be performed efficiently in such systems. The N-oxidation of pyridine derivatives has been successfully demonstrated in a continuous flow microreactor, highlighting the potential for similar technologies to be applied to modify the pyridine ring of this compound. thieme-connect.com
Future prospects in this domain include the development of fully integrated, multi-step continuous processes that start from simple precursors and lead to complex target molecules derived from this compound, all within a single, automated flow system. beilstein-journals.org
Integration with Bioorthogonal Chemistry and Chemical Biology Applications as a Building Block
Bioorthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The unique bifunctional nature of this compound makes it an intriguing building block for the design of probes and tools for chemical biology.
The aldehyde functionality can participate in bioorthogonal ligation reactions, such as the formation of hydrazones and oximes, which are commonly used to label biomolecules. The bromo-substituted pyridine ring, on the other hand, can serve as a handle for further functionalization, for example, through palladium-catalyzed cross-coupling reactions to attach fluorophores, affinity tags, or other reporter groups. nih.gov
Acetaldehyde itself is recognized as a bio-building block, and its derivatives are being explored for various applications. rsc.orgresearchgate.net The incorporation of the 6-bromopyridin-3-yl moiety adds another layer of functionality, allowing for the creation of novel bifunctional linkers or scaffolds for constructing complex molecular probes. These probes could be used to study biological processes, track the localization of proteins, or for targeted drug delivery.
The future in this area lies in the innovative design of molecules derived from this compound that can participate in multiple, orthogonal transformations. This could lead to the development of sophisticated tools for multiplexed imaging or for the assembly of complex biomolecular conjugates in a controlled manner within a biological environment.
Potential in AI-Driven Synthesis Design and Retrosynthetic Planning
For a molecule like this compound and its derivatives, AI algorithms can be employed to explore vast chemical reaction space and propose novel and efficient synthetic pathways. researchgate.net These tools can analyze large databases of chemical reactions to identify the most promising disconnections in a retrosynthetic analysis, leading to readily available starting materials. nih.govyoutube.comyoutube.compaperswithcode.com
AI can also assist in predicting the outcome and yield of chemical reactions, helping chemists to prioritize experiments and avoid unfeasible routes. nih.gov This is particularly valuable when dealing with multifunctional compounds like this compound, where chemoselectivity can be a challenge. Furthermore, AI can be integrated with automated synthesis platforms to create a closed-loop system for the discovery and optimization of new reactions and molecules. escholarship.org
The future potential of AI in the context of this compound chemistry is immense. As AI models become more sophisticated, they will not only assist in planning the synthesis of known target molecules but also in the de novo design of novel compounds with desired properties, for which this compound could be a key starting material. nih.govnih.gov
Q & A
Q. Methodological Considerations :
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product.
- Yield Optimization : Kinetic vs. thermodynamic control; excess bromine improves conversion but risks di-brominated byproducts.
Q. Contradiction Analysis :
- Conflicting reports on bromine vs. NBS efficiency may stem from solvent purity or trace moisture. Anhydrous conditions are critical for reproducibility.
What advanced structural characterization techniques are recommended for confirming the molecular geometry of this compound?
Q. Advanced Research Focus
- X-ray Crystallography : Using SHELXL or OLEX2 for refinement . Key metrics:
- Bond lengths (C-Br: ~1.89 Å; C=O: ~1.21 Å).
- Dihedral angles between pyridine and acetaldehyde moieties.
- NMR Spectroscopy :
- H NMR: Pyridine H-4 (δ 8.2–8.4 ppm), aldehyde proton (δ 9.7–10.1 ppm).
- C NMR: Br-C (δ 120–125 ppm), carbonyl carbon (δ 195–200 ppm) .
Q. Data Interpretation :
- Discrepancies in crystallographic vs. spectroscopic data may indicate polymorphism or solvate formation.
How does this compound participate in cross-coupling reactions, and what catalytic systems are most effective?
Advanced Research Focus
The bromine atom enables Suzuki-Miyaura or Stille couplings to construct biaryl scaffolds:
Q. Mechanistic Insights :
- Oxidative addition of Pd(0) to C-Br bond is rate-determining. Electron-deficient pyridine rings accelerate this step.
How should researchers address contradictions in reported biological activity data for brominated pyridine derivatives?
Advanced Research Focus
Discrepancies may arise from:
- Assay Variability : Cell-line specificity (e.g., HEK293 vs. HeLa) or enzyme source (recombinant vs. native).
- Metabolic Stability : The aldehyde group may undergo rapid oxidation in vivo, reducing apparent activity .
Q. Experimental Design :
- Control Experiments : Include analogues without bromine or aldehyde to isolate pharmacophoric contributions.
- Binding Studies : ITC or SPR to quantify target interactions, minimizing cellular variability .
What computational methods are suitable for predicting the reactivity of this compound in novel reactions?
Q. Advanced Research Focus
- DFT Calculations : Optimize transition states for bromine substitution (e.g., B3LYP/6-31G* basis set).
- Molecular Dynamics : Simulate solvent effects on reaction pathways.
Validation : Compare computed activation energies with experimental kinetic data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
